N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-28-21-20(16(4)25-28)26(13-19(29)24-17-10-14(2)9-15(3)11-17)23(31)27(22(21)30)12-18-7-6-8-32-18/h6-11H,5,12-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUYVDRNNJLZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 451.5 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold were tested against various cancer cell lines. A study found that derivatives demonstrated IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines, suggesting potent antitumor activity .
The mechanism of action for similar compounds often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example:
- Inhibition of Tubulin Polymerization : Compounds with structural similarities were shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Bcl-2 Inhibition : Some derivatives exhibited interactions with Bcl-2 proteins, promoting apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methyl at positions 3 and 5 enhances anti-proliferative effects.
- Furan and Ethyl Substituents : These groups contribute to the overall hydrophobicity and may enhance binding affinity to target proteins.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell growth in several cancer cell lines with an IC50 value below 20 µM. This indicates a promising therapeutic index for further development.
- In Vivo Efficacy : Animal models treated with similar pyrazolo derivatives showed significant tumor reduction compared to control groups. The results suggest that these compounds can effectively target tumor growth in vivo .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Analysis
The compound’s unique structural elements include:
- Pyrazolo[4,3-d]pyrimidinone core: Shared with kinase inhibitors like Roscovitine, though substituents differ.
- Furan-2-ylmethyl group : Enhances lipophilicity and may modulate metabolic stability compared to phenyl or thienyl substituents .
- 3,5-Dimethylphenyl acetamide : This bulky group could sterically hinder interactions with protein targets compared to simpler acetamide derivatives .
Table 1: Structural Comparison with Analogs
Bioactivity and Target Interactions
- Bioactivity Clustering : Compounds with pyrazolo-pyrimidine cores cluster into groups with kinase-inhibitory or antiproliferative activities . The furan substituent in the target compound may shift its selectivity compared to thienyl or phenyl analogs (e.g., ) .
- Protein Target Correlations : Similar acetamide derivatives () show affinity for ATP-binding pockets in kinases or proteases, suggesting the target compound may share this mechanism .
NMR and Chemical Environment Analysis
- Chemical Shift Patterns: Analogous pyrazolo-pyrimidinones (e.g., Rapa analogs in ) exhibit distinct NMR shifts in regions corresponding to substituents. The furan-2-ylmethyl group in the target compound likely alters shifts in regions A (39–44 ppm) and B (29–36 ppm), as seen in , indicating modified electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
